(2-Amino-4,5-dimethoxyphenyl)(m-tolyl)methanone
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Overview
Description
(2-Amino-4,5-dimethoxyphenyl)(m-tolyl)methanone is an organic compound with the molecular formula C16H17NO3 It is characterized by the presence of an amino group, two methoxy groups, and a tolyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,5-dimethoxyphenyl)(m-tolyl)methanone typically involves the reaction of 2-amino-4,5-dimethoxybenzaldehyde with m-tolylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4,5-dimethoxyphenyl)(m-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Amino-4,5-dimethoxyphenyl)(m-tolyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Amino-4,5-dimethoxyphenyl)(m-tolyl)methanone involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone
- (2-Amino-4,5-dimethoxyphenyl)(o-tolyl)methanone
- (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone
Uniqueness
(2-Amino-4,5-dimethoxyphenyl)(m-tolyl)methanone is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(2-amino-4,5-dimethoxyphenyl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C16H17NO3/c1-10-5-4-6-11(7-10)16(18)12-8-14(19-2)15(20-3)9-13(12)17/h4-9H,17H2,1-3H3 |
InChI Key |
WHTZYZBKGJMVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2N)OC)OC |
Origin of Product |
United States |
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